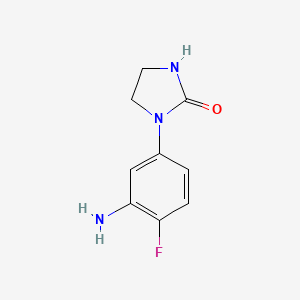

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

Description

BenchChem offers high-quality 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-amino-4-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXZHRAJWRYIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

This guide details the synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one , a critical pharmacophore often utilized as a bioisostere for oxazolidinone (e.g., Linezolid) and morpholinone (e.g., Rivaroxaban) scaffolds in medicinal chemistry.

Executive Summary & Strategic Analysis

The target compound, 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one , represents a "privileged structure" in drug discovery. It combines an aryl-fluorine motif (enhancing metabolic stability) with a cyclic urea (imidazolidinone), which serves as a robust hydrogen-bond acceptor/donor mimic.

Key Challenges:

-

Regioselectivity: Ensuring the imidazolidinone ring forms exclusively at the N1 position relative to the fluorine.

-

Fluorine Sensitivity: Avoiding nucleophilic aromatic substitution (

) of the fluorine atom during the cyclization step. -

Safety: Managing the exothermicity of nitro-reduction and the toxicity of isocyanate precursors.

Selected Route: The Isocyanate-Mediated Cyclization Route is selected as the primary industrial protocol. It offers superior atom economy and scalability compared to metal-catalyzed C-N coupling strategies, utilizing the commercially available 4-fluoro-3-nitroaniline as the starting material.

Retrosynthetic Analysis

The synthesis is deconstructed into three logical phases:

-

Functional Group Interconversion (FGI): Reduction of the nitro group to the target amine.

-

Ring Closure: Intramolecular alkylation of a urea intermediate to form the imidazolidin-2-one ring.

-

Urea Formation: Nucleophilic addition of an aniline to an isocyanate.

Caption: Retrosynthetic disconnection strategy identifying 4-fluoro-3-nitroaniline as the key regulatory starting material.

Detailed Experimental Protocols

Step 1: Formation of the Urea Intermediate

Objective: Synthesis of 1-(2-chloroethyl)-3-(4-fluoro-3-nitrophenyl)urea. Rationale: The reaction of the electron-deficient aniline with the highly electrophilic isocyanate requires controlled conditions to prevent polymerization.

-

Reagents:

-

4-Fluoro-3-nitroaniline (1.0 equiv)

-

2-Chloroethyl isocyanate (1.1 equiv)

-

Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

-

-

Protocol:

-

Charge a reaction vessel with 4-fluoro-3-nitroaniline (e.g., 15.6 g, 100 mmol) and anhydrous DCM (150 mL).

-

Cool the suspension to 0–5 °C under a nitrogen atmosphere.

-

Add 2-chloroethyl isocyanate (11.6 g, 110 mmol) dropwise over 30 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to 20–25 °C and stir for 12 hours.

-

Monitoring: TLC (Hexane:EtOAc 1:1) should show consumption of aniline (

) and formation of the urea ( -

Workup: The product often precipitates. Filter the solid, wash with cold DCM (2 x 20 mL), and dry under vacuum.

-

Yield: Expected 85–92% (Yellow solid).

-

Step 2: Cyclization to the Imidazolidinone

Objective: Intramolecular alkylation to form 1-(4-fluoro-3-nitrophenyl)imidazolidin-2-one. Critical Control: Use a non-nucleophilic base to prevent displacement of the aromatic fluorine.

-

Reagents:

-

Urea Intermediate (from Step 1)

-

Potassium tert-butoxide (t-BuOK) (1.2 equiv) or NaH (1.1 equiv)

-

Tetrahydrofuran (THF) (anhydrous)

-

-

Protocol:

-

Dissolve the urea intermediate (26.1 g, 100 mmol) in anhydrous THF (250 mL).

-

Cool to 0 °C .

-

Add t-BuOK (13.5 g, 120 mmol) portion-wise to control hydrogen/heat evolution.

-

Stir at 0 °C for 1 hour , then warm to RT for 4 hours .

-

Quench: Slowly add saturated

solution (50 mL). -

Extraction: Evaporate THF, extract the residue with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize from Ethanol if necessary. -

Yield: Expected 75–85%.

-

Step 3: Nitro Group Reduction

Objective: Synthesis of the final amine, 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one. Self-Validating Check: The disappearance of the yellow color (nitro) indicates reaction progress.

-

Reagents:

-

Nitro-imidazolidinone intermediate

-

10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Methanol (MeOH)[1]

-

Hydrogen Gas (

) (Balloon or 1-3 bar)

-

-

Protocol:

-

Dissolve the nitro intermediate (10 g) in MeOH (100 mL) in a hydrogenation vessel.

-

Add 10% Pd/C (0.5 g) carefully (wetted with water to prevent ignition).

-

Purge the system with Nitrogen (3x), then Hydrogen (3x).

-

Stir vigorously under

atmosphere at RT for 6–12 hours . -

Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to dryness.

-

Yield: Expected 90–95% (Off-white to pale brown solid).

-

Process Data & Specifications

| Parameter | Step 1 (Urea Formation) | Step 2 (Cyclization) | Step 3 (Reduction) |

| Limiting Reagent | 4-Fluoro-3-nitroaniline | Urea Intermediate | Nitro-Imidazolidinone |

| Key Reagent | 2-Chloroethyl isocyanate | t-BuOK (Base) | |

| Solvent System | DCM or EtOAc | THF (Anhydrous) | Methanol |

| Temperature | 0 °C | 0 °C | RT |

| Critical Impurity | Unreacted Aniline | Hydrolyzed Urea | De-fluorinated byproduct |

| Expected Yield | 85–92% | 75–85% | 90–95% |

Reaction Mechanism & Pathway

The following diagram illustrates the mechanistic flow, highlighting the critical intramolecular

Caption: Mechanistic pathway from linear addition to cyclization and final reduction.

Safety & Handling (E-E-A-T)

-

2-Chloroethyl Isocyanate: Highly toxic and a lachrymator. Handle only in a functioning fume hood. Neutralize glassware with 10% aqueous ammonia.

-

Nitro Reduction: The reaction is exothermic. On a large scale, control

pressure and cooling. Dry Pd/C is pyrophoric; always keep it wet with water or solvent during handling. -

Fluorine Stability: Avoid using extremely strong nucleophiles (like methoxide in reflux) during cyclization to prevent

displacement of the fluorine atom. t-BuOK at 0°C is kinetically controlled to favor N-alkylation over F-displacement.

References

-

Fritz, J. A., et al. (2006).[2] "A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas." Organic Letters.

-

Bayer HealthCare AG. (2005). "Method for the production of 4-(4-aminophenyl)-3-morpholinone." Google Patents (US7598378). (Analogous nitro-reduction and cyclization chemistry).

-

BenchChem. (2025).[3] "Reactivity Profile: N-(2-chloroethyl)-4-nitroaniline." Technical Safety Data.

-

Sigma-Aldrich. (2024). "4-Fluoro-3-nitroaniline Product Specification."

Sources

The Potential Mechanism of Action of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one: An Investigative Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential mechanism of action of the novel compound, 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one. In the absence of direct experimental data for this specific molecule, this document synthesizes current knowledge on the biological activities of its core structural components: the imidazolidin-2-one scaffold and the aminofluorophenyl moiety. By examining structure-activity relationships of analogous compounds, we propose a hypothetical mechanism of action centered on potential anticancer properties and outline experimental strategies to validate these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related chemical entities.

Introduction: Unpacking the Structural Components

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one is a synthetic organic molecule that brings together two key pharmacophores: the imidazolidin-2-one ring system and a substituted aminofluorophenyl group. Understanding the established biological significance of these components is crucial to predicting the compound's potential therapeutic activities.

The Imidazolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazolidin-2-one scaffold is a well-established and pivotal functionality in drug discovery and medicinal chemistry.[1][2] This five-membered cyclic urea derivative is a key structural component in a variety of FDA-approved drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] The rigid, planar nature of the imidazolidin-2-one ring can provide a fixed orientation for substituent groups, facilitating specific interactions with biological targets.[4]

Derivatives of imidazolidin-2-one have been reported to exhibit a broad spectrum of biological activities, including:

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of imidazolidinone derivatives against various cancer cell lines, such as those for liver, breast, and colorectal cancer.[3][5][6]

-

Antiviral Activity: Certain imidazolidinone derivatives have shown potent antiviral activity against a range of viruses, including HIV, dengue, and hepatitis C.[3]

-

Antimicrobial Activity: The scaffold has also been incorporated into compounds with significant antibacterial and antifungal properties.[3][7]

The 3-Amino-4-fluorophenyl Moiety: Modulating Potency and Pharmacokinetics

The substitution pattern on the phenyl ring attached to the imidazolidin-2-one core is a critical determinant of biological activity. The 3-amino-4-fluorophenyl group in the compound of interest introduces two important functional groups: an amino group and a fluorine atom.

-

The Amino Group: The presence of an amino group can significantly influence a molecule's properties. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[8] Furthermore, the amino group can be a site for metabolic modification and can impact the compound's solubility and distribution.

-

The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance pharmacological properties.[9][10][11] The high electronegativity and small size of the fluorine atom can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage and potentially increasing the drug's half-life.[9]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, leading to increased potency.[9]

-

Improved Membrane Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which can affect its ability to cross cell membranes.[9][10]

-

Altered pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.[10]

-

Proposed Mechanism of Action: A Focus on Anticancer Activity

Based on the prevalence of anticancer activity among structurally related imidazolidinone derivatives, we hypothesize that 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one is likely to exhibit cytotoxic effects against cancer cells. The proposed mechanism of action is likely multifactorial, involving the induction of apoptosis through the modulation of key signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. We propose that 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one may trigger apoptosis in cancer cells through one or more of the following pathways:

-

Activation of Caspase Cascade: The compound could initiate the caspase cascade, a family of proteases that are central to the execution of apoptosis. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for cell survival. The compound may shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins or downregulating anti-apoptotic proteins.

-

Generation of Reactive Oxygen Species (ROS): Some anticancer compounds exert their effects by inducing oxidative stress through the generation of ROS.[5] Elevated ROS levels can damage cellular components and trigger apoptosis.

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.

Caption: Workflow for in vitro cytotoxicity screening.

Apoptosis Assays

To confirm that the compound induces apoptosis, a series of assays can be performed.

Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol: Western Blot for Apoptosis Markers

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

Analysis: Quantify the protein expression levels relative to a loading control (e.g., β-actin).

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, flow cytometry analysis of PI-stained cells can be performed.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Fixation: Treat cells with the compound, harvest them, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While the precise mechanism of action of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one remains to be elucidated, this investigative review provides a strong rationale for prioritizing the evaluation of its anticancer properties. The presence of the imidazolidin-2-one scaffold, a known pharmacophore in several anticancer agents, coupled with the potentially beneficial aminofluorophenyl moiety, suggests that this compound could be a promising lead for further drug development.

Future research should focus on the systematic experimental validation of the hypotheses presented in this guide. Key areas of investigation include:

-

Broad-spectrum anticancer screening: Evaluating the cytotoxicity of the compound against a larger panel of cancer cell lines from different tissue origins.

-

In-depth mechanistic studies: Elucidating the specific signaling pathways and molecular targets involved in its mode of action.

-

In vivo efficacy studies: Assessing the antitumor activity of the compound in preclinical animal models of cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of the compound to optimize its potency and selectivity.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one and related compounds.

References

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.

-

A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones.

-

4-Fluoroaniline | C6H6FN | CID 9731.

-

Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents.

-

Therapeutic Perspectives of Aminoflavonoids—A Review.

-

In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures.

-

A Review of the Biological Activity of Amidrazone Derivatives.

-

Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell.

-

4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride.

-

Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.

-

s New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.

-

Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells.

-

Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration.

-

The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.

-

2-[(Arylmethoxy)imino]imidazolidines with potential biological activities.

-

Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.

-

Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives.

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

-

Functional Group Characteristics and Roles.

-

Structure-activity relationship of anticancer drug candidate quinones.

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.

-

Synthesis and evaluation of biological activity of imidazolidinone analogues of 2-aminochromone.

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

Abstract

The imidazolidin-2-one scaffold is a well-established pharmacophore present in a multitude of biologically active compounds and FDA-approved drugs.[1] Its structural rigidity and capacity for diverse substitutions make it a valuable core for drug discovery. This guide focuses on the specific derivative, 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one, a compound of interest due to the combined structural features of the imidazolidin-2-one core, a fluorinated phenyl ring, and a reactive primary amine. The strategic placement of the fluorine atom and the amino group on the phenyl ring suggests potential for unique pharmacological activities, ranging from enzyme inhibition to anticancer effects. This document provides a comprehensive framework for researchers to explore the biological potential of this compound, detailing its synthesis, proposed mechanisms of action, and a suite of experimental protocols for its characterization.

Introduction: The Rationale for Investigating 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

The pursuit of novel therapeutic agents frequently involves the exploration of "privileged scaffolds," molecular frameworks that demonstrate the ability to bind to multiple biological targets.[2] The imidazolidin-2-one ring system is one such scaffold, known for its presence in drugs with diverse applications.[1] The subject of this guide, 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one, integrates this core with two key functionalities:

-

A Fluorophenyl Group: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3]

-

A Primary Amino Group: This functional group serves as a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).[2] It can also participate in key interactions with biological targets.

Given the known activities of related heterocyclic compounds, we hypothesize that 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one and its derivatives may exhibit significant biological effects, particularly in the realms of oncology and neurodegenerative diseases.

Synthesis and Characterization

The synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one can be approached through established methods for the formation of the imidazolidin-2-one ring. A plausible synthetic route involves the cyclization of a suitably substituted urea derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we propose several avenues for investigation into the biological activity of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.

Anticancer Activity

The imidazolidinone scaffold and its derivatives have demonstrated potential as anticancer agents.[1][4] The presence of the fluorophenyl moiety may enhance this activity.

Proposed Mechanism of Action:

We hypothesize that 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one could exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The primary amine could be a key pharmacophoric feature, potentially undergoing metabolic activation to form reactive species that induce DNA damage in cancer cells, a mechanism observed in other amino-substituted aromatic anticancer agents.[5][6]

Cholinesterase Inhibition

Derivatives of imidazolidine-2,4,5-trione have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[7] The structural similarity suggests that 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one could also exhibit inhibitory activity against these enzymes.

Proposed Mechanism of Action:

The compound may act as a competitive or non-competitive inhibitor of AChE and BChE, binding to the active site or an allosteric site of the enzymes, thereby preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, a systematic experimental approach is required.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one on various cancer cell lines.

Protocol:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[4]) and a non-cancerous control cell line (e.g., CHO-K1[8]) in appropriate media.

-

Compound Preparation: Prepare a stock solution of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one in DMSO and create a series of dilutions.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the compound for 48-72 hours.

-

Add MTT reagent and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

| Cell Line | Cancer Type | IC50 (µM) of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |

| HCT-116 | Colorectal Carcinoma | Hypothetical Value |

| A549 | Lung Carcinoma | Hypothetical Value |

| CHO-K1 | Normal Ovary | Hypothetical Value |

Cholinesterase Inhibition Assay

Objective: To determine the inhibitory activity of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one against AChE and BChE.

Protocol (Ellman's Method):

-

Enzyme and Substrate Preparation: Prepare solutions of AChE (from electric eel) and BChE (from equine serum), acetylthiocholine iodide (ATCI), and butyrylthiocholine iodide (BTCI).

-

Assay Procedure:

-

In a 96-well plate, add buffer, DTNB (Ellman's reagent), and the test compound at various concentrations.

-

Add the enzyme (AChE or BChE) and incubate.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Data Presentation:

| Enzyme | IC50 (µM) of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one |

| Acetylcholinesterase (AChE) | Hypothetical Value |

| Butyrylcholinesterase (BChE) | Hypothetical Value |

Mechanism of Action Studies: Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression in a sensitive cancer cell line.

Protocol:

-

Cell Treatment: Treat the selected cancer cell line with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Caption: Workflow for cell cycle analysis to elucidate the mechanism of action.

Pharmacokinetics and Toxicology Considerations

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is crucial for its development as a therapeutic agent.[9]

Proposed Initial Studies:

-

In Vitro Metabolic Stability: Incubation with liver microsomes to assess the rate of metabolism.

-

Ames Test: To evaluate the mutagenic potential of the compound.

-

In Vivo Acute Toxicity Study: To determine the LD50 (lethal dose, 50%) in a rodent model.

Future Directions: Derivative Synthesis and SAR Studies

The primary amine on the phenyl ring of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one provides a strategic point for chemical modification.[2] A library of derivatives can be synthesized to explore the structure-activity relationship (SAR).

Proposed Modifications:

-

Acylation: Reaction with various acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of different alkyl groups.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These modifications will allow for a systematic investigation of how changes in steric and electronic properties affect the biological activity of the core scaffold.

Conclusion

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one represents a promising starting point for the development of novel therapeutic agents. Its structural features suggest potential for significant biological activity, particularly in the areas of oncology and neurodegenerative diseases. The experimental framework outlined in this guide provides a comprehensive roadmap for researchers to systematically evaluate the pharmacological properties of this compound and its derivatives. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- Pejchal, V., Stepankova, S., Padelkova, Z., Imramovsky, A., & Jampilek, J. (n.d.). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. PMC.

- BenchChem. (n.d.). 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. BenchChem.

- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024, May 24). PMC.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021, July 22). PMC.

- Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (2023, August 7). Journal of Applied Biology & Biotechnology.

- In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.).

- The Role of Pharmacokinetics in Pharmaceutical Toxicology. (n.d.). Open Access Journals.

- Leong, C. O., Suggitt, M., Swaine, D. J., Bibby, M. C., Stevens, M. F. G., & Bradshaw, T. D. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565–1575.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022, August 14). MDPI.

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | 5301-36-0 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]

- 9. openaccessjournals.com [openaccessjournals.com]

Technical Whitepaper: Structural Optimization and Therapeutic Potential of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one Analogs

This guide provides an in-depth technical analysis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one and its structural analogs. This scaffold represents a critical "warhead precursor" in medicinal chemistry, serving as a bioisostere for the morpholinone and morpholine rings found in blockbuster anticoagulants (e.g., Rivaroxaban) and oxazolidinone antibiotics (e.g., Linezolid).

Executive Summary

The molecule 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one is a specialized heterocyclic building block characterized by a 1,3,4-trisubstituted benzene ring. It features a cyclic urea (imidazolidin-2-one) "tail," a central phenyl linker, and a reactive primary amine positioned meta to the tail and ortho to a fluorine atom.

This specific substitution pattern is highly relevant for two primary drug classes:

-

Factor Xa Inhibitors: As a hydrophilic, metabolically stable surrogate for the morpholin-3-one ring in Rivaroxaban derivatives.

-

Oxazolidinone Antibacterials: As a core intermediate for next-generation antibiotics, where the imidazolidinone ring replaces the morpholine of Linezolid to reduce lipophilicity and improve solubility.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Dissection

The scaffold consists of three distinct functional domains, each contributing to the pharmacological profile of the final drug candidate:

-

Domain A: The Imidazolidin-2-one Ring (The "Tail")

-

Function: Acts as a hydrogen bond acceptor (carbonyl) and donor (NH, unless substituted).

-

Bioisosterism: It is a direct bioisostere of the morpholin-3-one (found in Rivaroxaban) and morpholine (found in Linezolid).

-

Advantage: The imidazolidinone ring is more polar (lower logP) than morpholine, potentially improving oral bioavailability and reducing plasma protein binding.

-

-

Domain B: The 4-Fluorophenyl Linker

-

Fluorine Effect: The fluorine atom at position 4 (relative to the imidazolidinone) serves to block metabolic hydroxylation at the para-position, extending the half-life (

) of the molecule. -

Electronic Modulation: The electronegative fluorine lowers the pKa of the adjacent amine (or the resulting amide/carbamate), influencing hydrogen bond strength with the target protein (e.g., the S4 pocket of Factor Xa).

-

-

Domain C: The 3-Amino Anchor

-

Reactivity: This primary amine is the handle for coupling to the pharmacophoric core (e.g., the oxazolidinone ring of the antibiotic or the chlorothiophene amide of the anticoagulant).

-

Regiochemistry: The meta positioning (relative to the tail) creates a "bent" geometry, distinct from the linear para orientation of Linezolid. This geometry is often explored to fit into curved hydrophobic pockets in kinase enzymes or coagulation factors.

-

Pharmacophore Comparison

The table below contrasts the target scaffold with established drug motifs.

| Feature | Target Scaffold | Rivaroxaban Precursor | Linezolid Precursor |

| Tail Ring | Imidazolidin-2-one | Morpholin-3-one | Morpholine |

| Linker | 3-Amino-4-fluorophenyl | 4-Aminophenyl | 3-Fluoro-4-aminophenyl |

| Geometry | Meta / Ortho (Bent) | Para (Linear) | Para (Linear) |

| H-Bond Potential | High (Donor + Acceptor) | Moderate (Acceptor) | Low (Acceptor only) |

Part 2: Synthetic Pathways[1]

The synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one requires a robust protocol that avoids the formation of regioisomers. The most reliable route utilizes a Curtius rearrangement or a Urea Cyclization strategy starting from 4-fluoro-3-nitroaniline.

Preferred Synthetic Protocol (Self-Validating)

Objective: Synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one from 4-fluoro-3-nitroaniline.

Step 1: Urea Formation

-

Reagents: 4-Fluoro-3-nitroaniline, 2-Chloroethyl isocyanate, THF.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon.

-

Protocol: Dissolve 4-fluoro-3-nitroaniline (1.0 eq) in anhydrous THF at 0°C. Add 2-chloroethyl isocyanate (1.1 eq) dropwise. Stir at RT for 4 hours.

-

Checkpoint: Formation of the chloroethyl urea intermediate is confirmed by TLC (shift to lower

) and LC-MS.

Step 2: Cyclization to Imidazolidinone

-

Reagents: Potassium tert-butoxide (

-BuOK) or NaH, DMF. -

Mechanism: Intramolecular

displacement of the chloride by the urea nitrogen. -

Protocol: Treat the crude urea with

-BuOK (1.5 eq) in DMF at 0°C -

Result: 1-(3-Nitro-4-fluorophenyl)imidazolidin-2-one.[1]

Step 3: Nitro Reduction

-

Reagents: Iron powder,

, EtOH/Water (Bechamp Reduction) or -

Protocol: Suspend the nitro intermediate in EtOH/Water (3:1). Add Fe powder (5 eq) and

(5 eq). Reflux for 2 hours. Filter through Celite. -

Purification: Recrystallization from Ethanol/Hexane.

Caption: Step-wise synthesis of the target scaffold via urea cyclization and nitro reduction.

Part 3: Structural Analog Design & SAR

To optimize this scaffold for drug development, researchers modify three key vectors.

Vector A: The Imidazolidinone Ring (N1-Substitution)

The "free" NH of the imidazolidinone ring (position 3 of the ring) is a prime site for modification.

-

Alkylation: Introduction of methyl or ethyl groups to cap the hydrogen bond donor, improving permeability.

-

Acylation: Attaching electron-withdrawing groups to modulate the pKa of the aniline.

Vector B: The Phenyl Core (Isomerism)

While the target is the 1,3,4-isomer, the 1,4,3-isomer (where the amine is para to the imidazolidinone) is the classical "Linezolid-like" geometry.

-

Meta-Isomer (Target): Creates a "kinked" molecule. Useful for targeting globular proteins like Factor Xa where the inhibitor adopts an L-shape.

-

Para-Isomer: Creates a linear molecule. Essential for ribosomal binding in oxazolidinone antibiotics.

Vector C: The Amine Derivatization (The Warhead)

The 3-amino group is rarely the final endpoint. It is reacted to form:

-

Oxazolidinones: Reaction with (R)-glycidyl butyrate.[2]

-

Application: Antibacterials.

-

-

Chlorothiophene Amides: Reaction with 5-chlorothiophene-2-carbonyl chloride.

-

Application: Anticoagulants (Rivaroxaban analogs).[3]

-

-

Ureas: Reaction with aryl isocyanates.

-

Application: Kinase inhibitors (e.g., Raf/MEK).

-

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Rivaroxaban Analog (Imidazolidinone Core)

This protocol describes converting the target scaffold into a Factor Xa inhibitor analog.

-

Coupling:

-

Dissolve 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one (1.0 mmol) in DCM (10 mL).

-

Add Pyridine (2.0 mmol) and cool to 0°C.

-

Add 5-Chlorothiophene-2-carbonyl chloride (1.1 mmol) slowly.

-

Stir at RT for 12 hours.

-

-

Workup:

-

Wash with 1N HCl, then saturated

. -

Dry over

and concentrate.

-

-

Validation:

-

NMR: Look for the amide proton singlet (~10 ppm) and the thiophene doublets.

-

Activity: Test in a chromogenic Factor Xa assay (e.g., using S-2222 substrate).

-

Protocol 4.2: Synthesis of Oxazolidinone Antibiotic Precursor

-

Carbamate Formation:

-

React the target amine with Benzyl Chloroformate (Cbz-Cl) and

to protect the amine.

-

-

Lithiation & Glycidyl Reaction:

-

Result: A 5-(hydroxymethyl)oxazolidinone derivative, ready for conversion to the final antibiotic side chain.

References

-

Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (Rivaroxaban): A High-Affinity, Selective Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link

-

Wei, H., et al. (2014). "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban." Pharmaceuticals.[5][6] Link

-

PubChem Compound Summary. "1-(4-Aminophenyl)imidazolidin-2-one." National Center for Biotechnology Information. Link

-

Patel, D., et al. (2020). "Recent advances in the structural modification of oxazolidinone analogs." European Journal of Medicinal Chemistry. Link

Sources

- 1. chemazone.com [chemazone.com]

- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds | MDPI [mdpi.com]

The Ascendant Scaffold: A Technical Guide to Imidazolidin-2-one Derivatives in Modern Drug Discovery

Abstract

The imidazolidin-2-one core, a five-membered heterocyclic motif, stands as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have propelled it from a simple organic building block to the central scaffold in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of imidazolidin-2-one derivatives. We will navigate through the intricacies of their synthesis, delve into the spectrum of their biological activities, and elucidate their burgeoning potential in the pharmaceutical landscape. This guide is designed to be a practical and insightful resource, bridging fundamental chemical principles with field-proven applications.

The Imidazolidin-2-one Core: A Privileged Structure

The imidazolidin-2-one, or ethyleneurea, is a cyclic urea characterized by a saturated five-membered ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2.[3][4][5] This seemingly simple architecture imparts a remarkable degree of chemical versatility and biological relevance. The presence of two nitrogen atoms allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The polarity and hydrogen bonding capabilities of the urea moiety further contribute to its ability to engage with a wide array of enzymes and receptors.[3]

The significance of this scaffold is underscored by its presence in a range of pharmaceuticals, including the antihypertensive agent imidapril, the antibiotic azlocillin, and the stress-related disorder therapeutic emicerfont.[1][2] These examples highlight the broad therapeutic potential of imidazolidin-2-one derivatives and serve as a testament to their status as a "privileged structure" in drug discovery.

Synthetic Strategies: Crafting the Imidazolidin-2-one Scaffold

The construction of the imidazolidin-2-one ring system can be achieved through a variety of synthetic methodologies, each with its own advantages in terms of efficiency, substrate scope, and stereochemical control.

Classical Cyclization Approaches

The most traditional and straightforward method for the synthesis of imidazolidin-2-ones involves the cyclization of 1,2-diamines with a carbonyl source.[2][3] This approach is widely utilized due to the ready availability of starting materials.

A common carbonylating agent is carbonyldiimidazole (CDI), which offers mild reaction conditions and the formation of benign byproducts.[1]

Experimental Protocol: Synthesis of 1,3-Disubstituted Imidazolidin-2-one using CDI [1]

-

Schiff Base Formation (in situ): To a solution of trans-(R,R)-diaminocyclohexane in a suitable solvent (e.g., dichloromethane), add the desired aldehyde. Stir the reaction mixture at room temperature to facilitate the in situ formation of the Schiff base.

-

Reduction: Introduce a reducing agent, such as sodium borohydride, to the reaction mixture to reduce the Schiff base to the corresponding diamine.

-

Cyclization: Add carbonyldiimidazole (CDI) to the solution containing the newly formed diamine. The reaction is typically stirred at a slightly elevated temperature (e.g., 40 °C) to promote cyclization.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 1,3-disubstituted imidazolidin-2-one.

Modern Organocatalytic and Metal-Catalyzed Methods

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing the imidazolidin-2-one ring.

Organocatalyzed Intramolecular Hydroamidation: An innovative approach utilizes the intramolecular hydroamidation of propargylic ureas catalyzed by a phosphazene base like BEMP.[6] This method boasts ambient reaction conditions, excellent chemo- and regioselectivity, and remarkably short reaction times.[6]

Experimental Protocol: BEMP-Catalyzed Synthesis of Imidazolidin-2-ones [6]

-

Reaction Setup: In a test tube equipped with a magnetic stir bar, dissolve the propargylic urea substrate in acetonitrile.

-

Catalyst Addition: Add a catalytic amount of 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (e.g., 5 mol%) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.

Acid-Catalyzed Intramolecular Cyclization: Another effective strategy involves the acid-catalyzed intramolecular cyclization of (2,2-diethoxyethyl)ureas with C-nucleophiles.[2][7] This method provides excellent regioselectivity and utilizes readily available starting materials.[7]

A Spectrum of Biological Activities: Therapeutic Potential

Imidazolidin-2-one derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development across various therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antimicrobial and antifungal properties of imidazolidin-2-one derivatives.[1][8] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8] The mechanism of action is often attributed to the specific substituents on the imidazolidinone core, which can be tailored to enhance activity against particular pathogens. For instance, the presence of a quinoxaline moiety has been shown to significantly increase antimicrobial activity.[8]

| Compound Type | Target Organisms | Reference |

| Bis-cyclic imidazolidin-4-ones | Multidrug-resistant bacteria | [1] |

| Imidazoline-2,4-dione derivatives | Gram-positive and Gram-negative bacteria, yeasts, and molds | [1] |

| Imidazoquinoxaline derivatives | Various bacterial and fungal strains | [8] |

Antiviral Activity

The imidazolidin-2-one scaffold is a key structural component in several potent antiviral agents.[1] Derivatives have shown significant activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, Hepatitis C virus (HCV), and enteroviruses.[1][9] The antiviral mechanism often involves the inhibition of key viral enzymes or the disruption of the viral life cycle. For example, certain imidazolidinone derivatives act as CCR5 receptor antagonists, effectively blocking HIV entry into host cells.[1]

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and imidazolidin-2-one derivatives have emerged as a promising class of compounds in this area.[1][2][7] These derivatives have demonstrated cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancer.[1][10] The anticancer activity can be attributed to various mechanisms, such as the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Experimental Protocol: Evaluation of Cytotoxic Activity (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized imidazolidin-2-one derivatives for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

Future Perspectives and Conclusion

The imidazolidin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The ongoing development of novel and efficient synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly lead to the identification of more potent and selective drug candidates. Future research will likely focus on the exploration of new biological targets for imidazolidin-2-one derivatives, as well as the development of derivatives with improved pharmacokinetic and pharmacodynamic profiles.

References

- 2-IMIDAZOLIDINONE. (n.d.).

- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI.

- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019, February 21). ACS Publications.

- New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (n.d.). PMC.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021, July 22). MDPI.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021, July 22). PMC.

- Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal.

- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.).

- Drug molecules containing a 2‐imidazolidinone ring. (n.d.). ResearchGate.

- imidazolidin-2-one | C6H14N4O | CID 135351514. (n.d.). PubChem - NIH.

- Recent advances in the synthesis of highly substituted imidazolidines. (2024, September 26). RSC Publishing.

- 2-Imidazolidinone | C3H6N2O | CID 8453. (n.d.). PubChem - NIH.

- Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. (2020, June 22). Taylor & Francis.

- Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. (n.d.). ResearchGate.

- A Review of the Biological Activity of Amidrazone Derivatives. (2022, September 30). MDPI.

- Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. (2014, March 1). Arabian Journal of Chemistry.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC - NIH.

- Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. (2025, March 28). MDPI.

- 2-Imidazolidinone. (n.d.). Wikipedia.

- s New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016, June 1). Bentham Science Publishers.

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (n.d.). Science Alert.

- Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar.

- (PDF) Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. (n.d.). ResearchGate.

- Synthesis of 2‐imidazolidinones via reduction and cyclization. (n.d.). ResearchGate.

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023, October 14). MDPI.

- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity | MDPI [mdpi.com]

- 8. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol is designed with scientific integrity, drawing from established synthetic methodologies to ensure reproducibility and success. This document offers full editorial control to the user, eschewing a rigid template in favor of a logical, scientifically-grounded narrative that explains the "why" behind each step.

Introduction

The imidazolidin-2-one scaffold is a prevalent motif in a wide array of pharmacologically active compounds. Its unique structural and electronic properties contribute to favorable interactions with biological targets. The specific substitution pattern of an amino and a fluoro group on the phenyl ring of the target molecule, 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one, presents a key intermediate for the synthesis of novel therapeutics, particularly in areas such as oncology, virology, and neuroscience. This protocol details a reliable two-step synthetic route, commencing with the N-alkylation of 3-amino-4-fluorophenol followed by a cyclization reaction to form the desired imidazolidin-2-one ring.

Synthetic Strategy Overview

The synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one is approached through a two-stage process. The first stage involves the selective N-alkylation of 3-amino-4-fluorophenol with a protected 2-aminoethyl bromide. The second stage is the deprotection of the resulting intermediate, followed by an intramolecular cyclization to form the imidazolidin-2-one ring system.

Caption: Synthetic workflow for 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.

Part 1: Synthesis of the Diamine Intermediate

The initial and critical step is the synthesis of the key intermediate, N1-(3-Amino-4-fluorophenyl)ethane-1,2-diamine. This is achieved through a selective N-alkylation of 3-amino-4-fluorophenol with N-(t-Butoxycarbonyl)-2-bromoethylamine, followed by the removal of the Boc protecting group.

Protocol 1.1: Synthesis of tert-Butyl (2-((3-amino-4-fluorophenyl)amino)ethyl)carbamate

This procedure details the selective N-alkylation of 3-amino-4-fluorophenol. The choice of a non-polar aprotic solvent and a mild base is crucial to favor N-alkylation over O-alkylation.

Materials

| Reagent/Solvent | Formula | M.W. | Amount | Moles |

| 3-Amino-4-fluorophenol | C₆H₆FNO | 127.12 | 1.27 g | 10 mmol |

| N-(t-Butoxycarbonyl)-2-bromoethylamine | C₇H₁₄BrNO₂ | 224.10 | 2.47 g | 11 mmol |

| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20 mmol |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-fluorophenol (1.27 g, 10 mmol) and anhydrous acetonitrile (50 mL).

-

Add potassium carbonate (2.76 g, 20 mmol) to the suspension.

-

Add N-(t-Butoxycarbonyl)-2-bromoethylamine (2.47 g, 11 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure tert-butyl (2-((3-amino-4-fluorophenyl)amino)ethyl)carbamate.

Protocol 1.2: Deprotection of the Boc Group to Yield N1-(3-Amino-4-fluorophenyl)ethane-1,2-diamine

The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions to liberate the free diamine.

Materials

| Reagent/Solvent | Formula | M.W. | Amount | Moles |

| tert-Butyl (2-((3-amino-4-fluorophenyl)amino)ethyl)carbamate | C₁₃H₂₀FN₃O₂ | 285.32 | 2.85 g | 10 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 5 mL | ~65 mmol |

| Saturated aq. Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

Dissolve the Boc-protected intermediate (2.85 g, 10 mmol) in dichloromethane (20 mL) in a 50 mL round-bottom flask at room temperature.

-

Slowly add trifluoroacetic acid (5 mL) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N1-(3-Amino-4-fluorophenyl)ethane-1,2-diamine. This product is often used in the next step without further purification.

Part 2: Cyclization to 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

The final step involves the cyclization of the synthesized diamine using 1,1'-carbonyldiimidazole (CDI), a safe and effective phosgene equivalent.

Protocol 2.1: Synthesis of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

Materials

| Reagent/Solvent | Formula | M.W. | Amount | Moles |

| N1-(3-Amino-4-fluorophenyl)ethane-1,2-diamine | C₈H₁₂FN₃ | 169.20 | 1.69 g | 10 mmol |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 1.78 g | 11 mmol |

| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Water | H₂O | 18.02 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Procedure

-

Dissolve N1-(3-Amino-4-fluorophenyl)ethane-1,2-diamine (1.69 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,1'-carbonyldiimidazole (1.78 g, 11 mmol) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. The formation of imidazole as a byproduct can be observed.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) to remove the imidazole byproduct, followed by brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain pure 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, C=O).

-

Melting Point (MP): To assess the purity of the final product.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-(t-Butoxycarbonyl)-2-bromoethylamine is a lachrymator and should be handled with care.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

-

1,1'-Carbonyldiimidazole is moisture-sensitive.

-

Dispose of all chemical waste according to institutional guidelines.

References

-

PrepChem. Synthesis of b. N-Carbo-t-butoxy-2-bromoethylamine. [Link]

- Figueiredo, R. M.; et al. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. J. Org. Chem.2006, 71 (11), 4147–4154.

-

Wang, R.; Xu, J. Selective alkylation of aminophenols. Arkivoc2010 , (xi), 292-299. [Link]

- Klapars, A.; et al. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc.2001, 123 (31), 7727–7729.

-

A simple and efficient green method for the deprotection of N-Boc in various structurally diverse amines under water-mediated catalyst-free conditions. International Journal of Chemistry2012 , 4(3). [Link]

Advanced Application Note: Fluorinated Heterocycles in Medicinal Chemistry

Executive Summary: The "Fluorine Effect" in Heterocyclic Design

The incorporation of fluorine into heterocyclic scaffolds is no longer a mere screening tactic but a fundamental design strategy in modern medicinal chemistry.[1] Approximately 20% of all marketed drugs and over 30% of "blockbuster" pharmaceuticals contain fluorine atoms.[2][3] This dominance stems from fluorine's unique ability to modulate physicochemical properties without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

This guide details the strategic application of fluorinated heterocycles to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges and provides validated protocols for their synthesis, focusing on late-stage functionalization (LSF).

Core Strategic Pillars

-

Metabolic Stability: Blocking oxidative lability at susceptible C-H bonds (Metabolic Soft Spots).

-

pKa Modulation: Tuning the basicity of nitrogen heterocycles to optimize membrane permeability and solubility.

-

Conformational Control: Exploiting the gauche effect to lock bioactive conformations.

Strategic Applications & Mechanistic Insights

Modulation of Basicity (pKa) and Lipophilicity

Nitrogen heterocycles (pyridines, piperidines, imidazoles) are ubiquitous in drug discovery but often suffer from high basicity, leading to protonation at physiological pH. This results in poor passive membrane permeability (low LogD).

The Fluorine Solution:

Placing a fluorine atom

Table 1: Impact of Fluorination on Heterocycle pKa and Lipophilicity Data represents approximate values for illustrative comparison.

| Heterocycle Scaffold | Substitution Pattern | pKa (Conjugate Acid) | Physiological Impact | |

| Pyridine | Unsubstituted | 5.2 | - | Moderate Permeability |

| 2-Fluoro | -0.4 | -5.6 | Non-basic; Metabolic Block | |

| 3-Fluoro | 3.0 | -2.2 | Reduced Basicity | |

| Piperidine | Unsubstituted | 11.2 | - | Highly Basic (Trapped in Lysosome) |

| 3-Fluoro | 8.4 | -2.8 | Ideal Range (Balanced Perm/Sol) | |

| 3,3-Difluoro | 7.1 | -4.1 | Low Basicity; Lipophilic | |

| Imidazole | Unsubstituted | 6.9 | - | Neutral at pH 7.4 |

| 4-Fluoro | 2.4 | -4.5 | Acidic Shift |

Metabolic Blocking & Stability

Cytochrome P450 (CYP) enzymes typically oxidize electron-rich aromatic rings or

-

Bond Strength: C-F bond energy (~116 kcal/mol) vs. C-H (~99 kcal/mol).

-

Electronic Deactivation: Fluorine reduces the electron density of the ring, making it less susceptible to the radical cation mechanism favored by many CYP isoforms (e.g., CYP3A4).

Visualization: Decision Matrix for Fluorination

The following decision tree guides the selection of the specific fluorination motif based on the medicinal chemistry problem encountered.

Figure 1: Strategic Decision Matrix for incorporating fluorine into heterocyclic drug candidates.

Validated Synthetic Protocols

Modern medicinal chemistry demands Late-Stage Functionalization (LSF) —the ability to install fluorine moieties at the end of a synthesis sequence to rapidly generate analogs without rebuilding the scaffold from scratch.

Protocol A: Minisci-Type Radical Trifluoromethylation

Application: Direct C-H trifluoromethylation of electron-deficient heteroarenes (pyridines, quinolines, pyrazines).

Mechanism: Generation of an electrophilic

Reagents:

-

Substrate: Heteroarene (1.0 equiv)

-

Radical Source: Sodium trifluoromethanesulfinate (Langlois Reagent,

) (2.0–3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0–4.0 equiv) or

-

Solvent: DCM/Water (biphasic) or DMSO

-

Catalyst (Optional):

or Photocatalyst (e.g.,

Step-by-Step Methodology:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the heteroarene (0.5 mmol) in DMSO (2.0 mL).

-

Acidification: Add TFA (1.0 equiv) if the substrate is a basic pyridine/quinoline. Rationale: Protonation lowers the LUMO energy of the heterocycle, increasing reactivity toward the nucleophilic radical.

-

Reagent Addition: Add Sodium trifluoromethanesulfinate (1.5 mmol, 3 equiv).

-

Initiation: Cool the mixture to 0°C (if using TBHP) to control exotherm. Add TBHP (70% aq. solution, 2.0 mmol, 4 equiv) dropwise over 5 minutes.

-

Reaction: Seal the vial and stir at ambient temperature (25°C) for 12–24 hours. Note: For unreactive substrates, heat to 50°C.

-

Quenching: Dilute with EtOAc (20 mL) and wash with saturated

(2 x 10 mL) to remove acid and unreacted sulfinate. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography.

Self-Validation Check:

-

Color Change: Reaction often turns yellow/orange upon radical generation.

-

Gas Evolution: Minor evolution of

gas may occur; ensure venting is possible if scaling up.

Protocol B: Deoxyfluorination of Saturated Heterocycles

Application: Converting hydroxyl groups to fluorine in saturated systems (e.g., 3-hydroxypiperidine

Step-by-Step Methodology (using PhenoFluor):

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Dissolve the alcohol substrate (0.5 mmol) in anhydrous Toluene (5 mL).

-

Reagent Addition: Add PhenoFluor (0.6 mmol, 1.2 equiv) and CsF (1.0 mmol, 2 equiv).

-

Heating: Heat to 80°C for 4 hours.

-

Workup: Cool to RT, filter through a Celite pad, and concentrate.

Mechanistic Visualization: Minisci Radical Cycle

Understanding the radical mechanism is crucial for troubleshooting low yields (often caused by radical quenching or lack of regioselectivity).

Figure 2: Mechanistic pathway of Minisci-type trifluoromethylation showing radical generation and addition.

Case Study: Lenacapavir (Sunlenca)[2]

Drug: Lenacapavir (GS-6207) Indication: HIV-1 Capsid Inhibitor Approval: FDA (2022)[2]

Structural Insight: Lenacapavir represents the pinnacle of fluorinated heterocyclic design. It contains multiple fluorine motifs:

-

Trifluoromethyl group: Provides metabolic stability and hydrophobic bulk to fill the binding pocket.

-

Difluorobenzyl ring: Increases lipophilicity and blocks metabolic oxidation on the phenyl ring.

-

Fluorine-Heterocycle Interaction: The strategic placement of fluorine atoms creates a specific electrostatic potential surface that complements the hydrophobic pocket of the HIV capsid protein, achieving picomolar potency (

pM).

Lesson for Researchers: In Lenacapavir, fluorine is not just a "blocker" but a "binder." The cumulative electron-withdrawing effect of the fluorines also modulates the acidity of the sulfonamide N-H, optimizing its hydrogen-bonding capability.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Haggeborgh, D. et al. (2024).[2][4] Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Link

-

Dunctor, M. A. J. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists. MedChemComm. Link

-

Fujiwara, Y. et al. (2012). Practical C-H Functionalization of Quinolines with Boronic Acids. Journal of the American Chemical Society. Link

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[5] Link

-

FDA Drug Approvals. (2022). Lenacapavir (Sunlenca) Prescribing Information. Link

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Characterization of 1-(3-Amino-4-fluorophenyl)imidazolidin-2-one

[1]

Executive Summary & Compound Analysis

1-(3-Amino-4-fluorophenyl)imidazolidin-2-one is a cyclic urea derivative attached to a fluorinated aniline.[1] In drug development, it typically appears as:

-

A key intermediate in the synthesis of next-generation antibiotics or androgen receptor antagonists.[1]

-

A degradation impurity of drugs containing the N-phenyl-imidazolidinone scaffold.[1]

Critical Risk Factor: The primary aromatic amine (aniline) at position 3 is a "structural alert."[1] Aromatic amines can be metabolically activated by Cytochrome P450 enzymes (specifically CYP1A2) to form reactive N-hydroxylamines, which can further convert to nitrenium ions and form DNA adducts.[1]

Objective: To rigorously evaluate the mutagenic potential, metabolic stability, and cytotoxicity of the compound to support Investigational New Drug (IND) filings or impurity qualification (ICH M7 guidelines).

Strategic Testing Workflow

The following diagram illustrates the decision tree for evaluating this compound, prioritizing the "Ames-First" approach due to the aniline moiety.

Caption: Integrated testing strategy prioritizing genotoxicity assessment due to the aromatic amine structural alert.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Rationale: This is the gold standard for detecting mutagenicity.[1] The presence of the S9 metabolic activation system is mandatory because the aniline group requires bioactivation to become mutagenic.[1]

Materials

-

Test Strains: Salmonella typhimurium TA98 (frameshift), TA100 (base-pair), TA1535, TA1537; E. coli WP2 uvrA.[1]

-

Metabolic Activation: Aroclor 1254-induced Rat Liver S9 fraction (Cofactors: NADPH, G-6-P).[1]

-

Vehicle: DMSO (Dimethyl sulfoxide).[1] Note: Ensure final concentration < 1% v/v.

-

Positive Controls:

Experimental Procedure

-

Dose Range Finding: Prepare 5 concentrations (e.g., 5, 16, 50, 160, 500, 5000 µ g/plate ).

-

Pre-incubation Method (Recommended for Anilines):

-

Plating: Add 2.0 mL molten top agar (with trace histidine/biotin) to the mixture and pour onto Minimal Glucose Agar plates.

-